

2-(2-Chlorophenyl)-2-fluoroacetic acid IUPAC name

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Compound of Interest

Compound Name:	2-(2-Chlorophenyl)-2-fluoroacetic acid
CAS No.:	1379664-88-6
Cat. No.:	B3100921

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An In-depth Technical Guide to the IUPAC Nomenclature and Scientific Context of **2-(2-Chlorophenyl)-2-fluoroacetic Acid**

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound **2-(2-Chlorophenyl)-2-fluoroacetic acid**. Beyond a simple definition, this document elucidates the systematic rules governing its name, explores the critical concept of stereochemistry at its chiral center, and contextualizes its structural and functional significance within the fields of medicinal chemistry and drug development. Authored for researchers, scientists, and professionals in drug discovery, this guide synthesizes foundational chemical principles with practical applications, including theoretical protocols for its characterization and a discussion of its relevance as an α -fluoroaryl acetic acid derivative.

Systematic IUPAC Name Elucidation

The name **2-(2-Chlorophenyl)-2-fluoroacetic acid** is derived following a hierarchical set of rules designed to produce a unique and unambiguous identifier for its chemical structure. The process involves identifying the principal functional group, selecting and numbering the parent chain, and systematically naming and ordering all substituents.

Step 1: Identification of the Principal Functional Group and Parent Chain

The first step in IUPAC nomenclature is to identify the functional group with the highest priority, which determines the suffix of the name.^[1] In this molecule, the carboxylic acid group (-COOH) takes precedence over halogen substituents and the aromatic ring.^{[2][3]} Therefore, the parent structure is a carboxylic acid.

The longest continuous carbon chain containing the carboxyl group consists of two carbon atoms. A two-carbon alkane is ethane; by replacing the "-e" with "-oic acid," we derive the parent name ethanoic acid. IUPAC also retains the common name acetic acid, which is widely used and accepted.^{[4][5]} For this guide, we will proceed with the more common "acetic acid" as the base.

Step 2: Numbering the Parent Chain

By convention, the carbon atom of the carboxyl group is assigned position #1 (C-1).^{[2][6]} Consequently, the adjacent carbon atom, to which the other substituents are attached, is position #2 (C-2). This numbering is unambiguous and does not need to be explicitly stated in the final name for the parent acid itself.^[4]

Step 3: Identification and Naming of Substituents

Three distinct groups (including the implicit hydrogen) are attached to the C-2 position:

- A fluorine atom: Named as a fluoro prefix.^[7]
- A phenyl group: A benzene ring attached as a substituent is termed phenyl.^{[8][9]}
- A chlorine atom on the phenyl group: The phenyl group itself is substituted. The carbon of the phenyl ring attached to the parent acetic acid chain is C-1' of the ring. The chlorine atom is at the adjacent position, C-2'. Therefore, the complete substituent name is (2-

chlorophenyl). The parentheses are used to avoid ambiguity and clearly indicate that the "2-chloro" modification applies to the phenyl group.

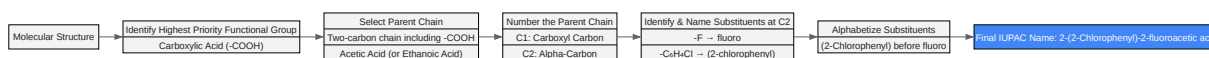
Step 4: Assembling the Final Name

Substituents are listed in alphabetical order, ignoring prefixes like di-, tri-, etc., but considering the letters of the entire substituent name (e.g., "chlorophenyl").^[2]

- Chlorophenyl
- Fluoro

The substituents and their locants (positions) are prefixed to the parent name. This leads to the final systematic name: **2-(2-Chlorophenyl)-2-fluoroacetic acid**.

The logical flow for determining the IUPAC name is summarized in the diagram below.



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Caption: Logical workflow for the systematic IUPAC naming of the target molecule.

Stereochemistry: The Chiral Center at C-2

A critical feature of **2-(2-chlorophenyl)-2-fluoroacetic acid** is the presence of a stereogenic, or chiral, center at the C-2 position. This carbon is bonded to four different groups:

- The carboxyl group (-COOH)
- The fluorine atom (-F)
- The (2-chlorophenyl) group (-C₆H₄Cl)
- A hydrogen atom (-H)

This tetrahedral arrangement with four unique substituents means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.^[10] The absolute configuration of each enantiomer is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.^{[10][11]}

Assigning (R)/(S) Configuration: The Cahn-Ingold-Prelog Rules

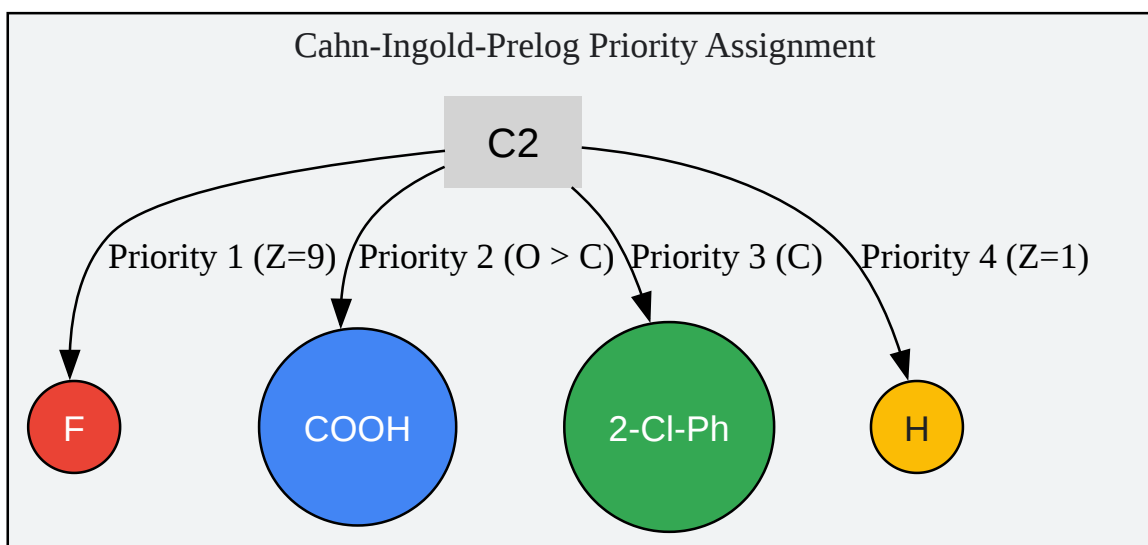
- **Prioritize Substituents:** The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the center. Higher atomic number equals higher priority.^[11]
 - Priority 1: -F (Fluorine, Z=9)
 - Priority 2: -C₆H₄Cl (Carbon, Z=6)
 - Priority 3: -COOH (Carbon, Z=6)
 - Priority 4: -H (Hydrogen, Z=1)

Tie-breaking: Both the (2-chlorophenyl) and carboxyl groups start with carbon. We then look at the atoms attached to these carbons. The carbon of the phenyl ring is bonded to two other carbons and a hydrogen. The carbon of the carboxyl group is bonded to two oxygens (one double bond counts as two separate bonds to oxygen for this purpose) and a hydrogen. Since oxygen (Z=8) has a higher atomic number than carbon (Z=6), the -COOH group has higher priority than the -C₆H₄Cl group. Correction: The CIP rules for tie-breaking are more nuanced. For the phenyl carbon, we have (C, C, H). For the carboxyl carbon, we have (O, O, O-H). Oxygen (Z=8) outranks Carbon (Z=6). Therefore, the correct priority is:

- Priority 1: -F (Fluorine, Z=9)
- Priority 2: -COOH (Oxygen has higher atomic number than Carbon)
- Priority 3: -C₆H₄Cl (Carbon)
- Priority 4: -H (Hydrogen)

- Orient the Molecule: The molecule is oriented in space so that the lowest priority group (Priority 4, -H) points away from the viewer.[10]
- Determine Configuration: Trace the path from Priority 1 → 2 → 3.
 - If the path is clockwise, the configuration is (R) (from Latin rectus).
 - If the path is counter-clockwise, the configuration is (S) (from Latin sinister).

The full IUPAC name for a specific enantiomer must include this prefix, for example, (R)-**2-(2-Chlorophenyl)-2-fluoroacetic acid**. Without the stereochemical descriptor, the name refers to a racemic mixture (a 50:50 mixture of both enantiomers).



Caption: Priority assignment for substituents at the C-2 chiral center.

Physicochemical Properties and Identification

Accurate identification of **2-(2-Chlorophenyl)-2-fluoroacetic acid** relies on its unique physicochemical properties and spectroscopic data.

Property	Value	Source
CAS Number	1379664-88-6	[12]
Molecular Formula	C ₈ H ₆ ClFO ₂	[12]
Molecular Weight	188.59 g/mol	
Physical Form	Solid	
InChI Key	LZKZUNHVKBWTJU- UHFFFAOYSA-N	

Significance in Medicinal Chemistry and Drug Development

The 2-aryl-2-fluoroacetic acid motif is of significant interest to drug development professionals. The introduction of a fluorine atom at the α -position (C-2) of an arylalkanoic acid can profoundly influence its biological and physical properties.[13]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, often leading to an increased metabolic half-life and improved bioavailability of a drug candidate.[14][15]
- **Acidity (pKa):** The highly electronegative fluorine atom can increase the acidity of the carboxylic acid proton, which may affect the compound's binding affinity to target proteins and its pharmacokinetic profile.
- **Lipophilicity and Binding:** Fluorine substitution can alter a molecule's lipophilicity, which is critical for its ability to cross cell membranes and the blood-brain barrier.[16] It can also introduce new, favorable interactions (e.g., hydrogen bonding, dipole-dipole) within the active site of a target enzyme or receptor.[14]

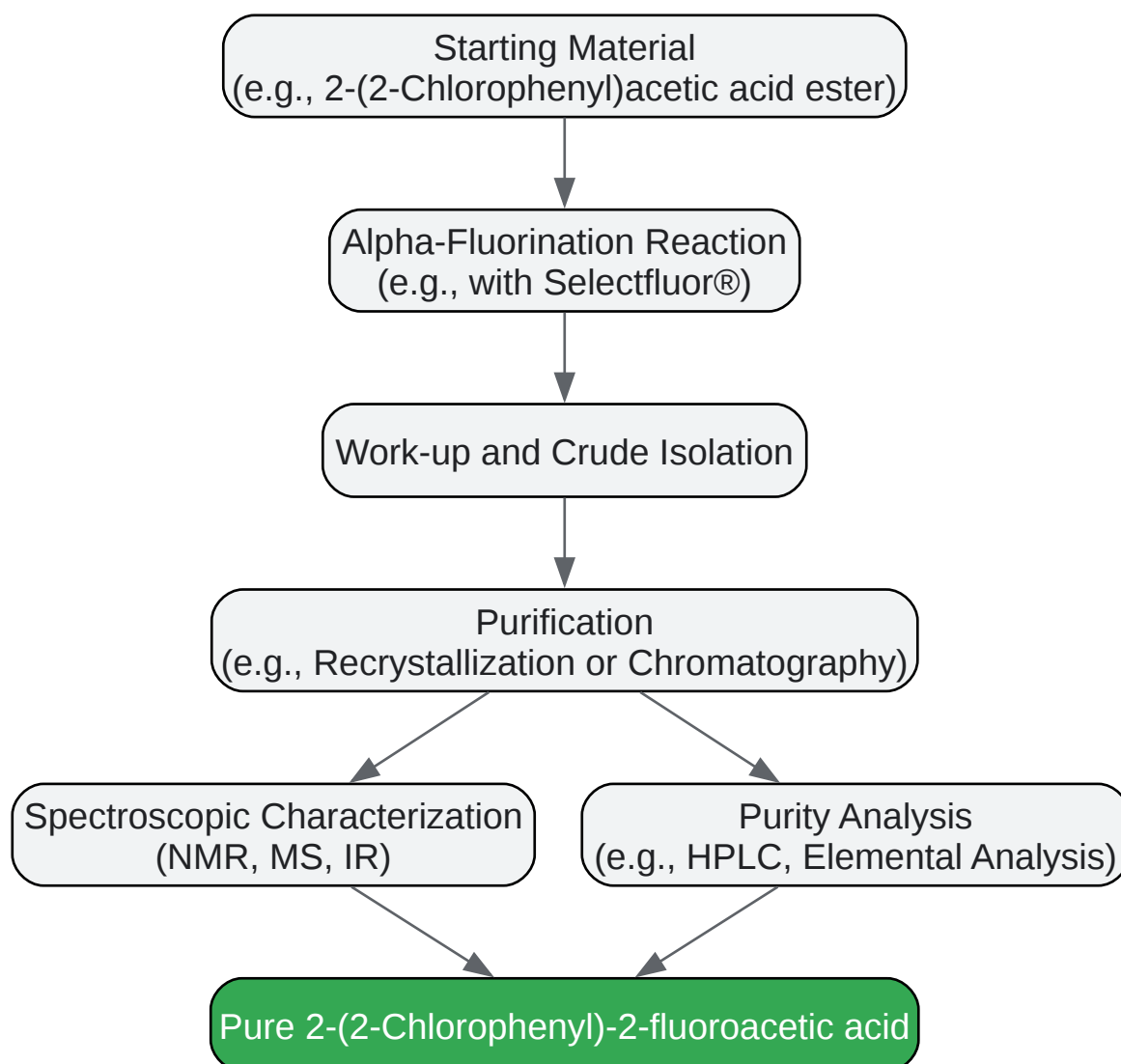
Derivatives of phenylacetic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[13][17][18][19] Therefore, **2-(2-Chlorophenyl)-2-fluoroacetic acid** serves as a valuable building block and scaffold for the synthesis of novel therapeutic agents.

Experimental Protocols and Characterization

A self-validating system for any chemical protocol requires robust synthesis and unambiguous characterization. While specific optimized procedures are proprietary or application-dependent, the general workflow is well-established.

General Synthesis and Characterization Workflow

The synthesis of α -fluoro- α -aryl carboxylic acids often starts from the corresponding aryl acetic acid or its ester. This is followed by a fluorination step and subsequent hydrolysis if starting from an ester. The final product must be rigorously purified and characterized to confirm its identity and purity.



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